molecular formula C11H11ClN4O3 B13867102 Ethyl 5-hydroxy-3-(pyridin-2-yl)-1,2,4-triazine-6-carboxylate hydrochloride

Ethyl 5-hydroxy-3-(pyridin-2-yl)-1,2,4-triazine-6-carboxylate hydrochloride

Cat. No.: B13867102
M. Wt: 282.68 g/mol
InChI Key: DETXTIKWXRDGKU-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-3-(pyridin-2-yl)-1,2,4-triazine-6-carboxylate hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-3-(pyridin-2-yl)-1,2,4-triazine-6-carboxylate hydrochloride typically involves the reaction of ethyl 5-hydroxy-1,2,4-triazine-6-carboxylate with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-3-(pyridin-2-yl)-1,2,4-triazine-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Ethyl 5-hydroxy-3-(pyridin-2-yl)-1,2,4-triazine-6-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-3-(pyridin-2-yl)-1,2,4-triazine-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hydroxy-1,2,4-triazine-6-carboxylate: A precursor in the synthesis of the target compound.

    Pyridine-2-carbaldehyde: Another related compound used in the synthesis process.

Uniqueness

Ethyl 5-hydroxy-3-(pyridin-2-yl)-1,2,4-triazine-6-carboxylate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a triazine ring with a pyridine moiety makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11ClN4O3

Molecular Weight

282.68 g/mol

IUPAC Name

ethyl 5-oxo-3-pyridin-2-yl-4H-1,2,4-triazine-6-carboxylate;hydrochloride

InChI

InChI=1S/C11H10N4O3.ClH/c1-2-18-11(17)8-10(16)13-9(15-14-8)7-5-3-4-6-12-7;/h3-6H,2H2,1H3,(H,13,15,16);1H

InChI Key

DETXTIKWXRDGKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(NC1=O)C2=CC=CC=N2.Cl

Origin of Product

United States

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